

Molecular weight of 7-Chloroquinoline-4carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of **7-Chloroquinoline-4-carboxylic acid**. The information is intended for professionals in the fields of chemical research and drug development.

Core Physicochemical Properties

7-Chloroquinoline-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various bioactive molecules, most notably antimalarial drugs.

Quantitative Data Summary

The key quantitative properties of **7-Chloroquinoline-4-carboxylic acid** are summarized in the table below for easy reference and comparison.

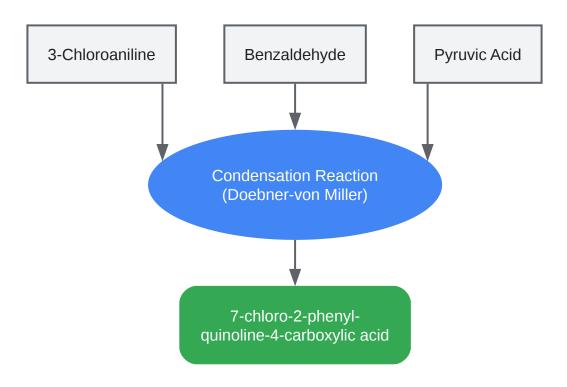
Property	Value	Reference
Molecular Formula	C10H6CINO2	[1]
Molecular Weight	207.61 g/mol	[1]
CAS Number	13337-66-1	[1]
MDL Number	MFCD00034451	[1]
Storage Temperature	Room Temperature, Sealed in Dry	[1]
SMILES Code	O=C(C1=CC=NC2=CC=C(CI) C=C12)O	[1]

Note: A related but distinct compound, 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (CAS: 86-47-5), has a molecular weight of 223.61 g/mol and the formula C₁₀H₆ClNO₃. It is important to distinguish between these two structures in experimental design.

Synthesis and Experimental Protocols

The synthesis of quinoline-4-carboxylic acid derivatives often follows established methodologies such as the Doebner-von Miller reaction or related cyclization strategies. Below is a representative protocol for the synthesis of a structurally similar compound, 7-chloro-2-phenyl-quinoline-4-carboxylic acid, which illustrates the general principles involved.

Synthesis of 7-chloro-2-phenyl-quinoline-4-carboxylic acid


This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

- Reactants:
 - 3-Chloroaniline
 - Benzaldehyde
 - Pyruvic acid[2]

- Procedure (General Doebner-von Miller Reaction Principle):
 - A mixture of 3-chloroaniline and benzaldehyde is prepared, often in an alcoholic solvent.
 - Pyruvic acid is added to the mixture.
 - The reaction is typically heated under reflux for several hours to facilitate the cyclization and formation of the quinoline ring system.
 - Upon cooling, the product precipitates from the reaction mixture.
 - The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and then dried. Recrystallization can be performed to achieve higher purity.

The logical workflow for this synthesis is visualized below.

Click to download full resolution via product page

Caption: General synthesis pathway for a quinoline-4-carboxylic acid derivative.

Biological and Pharmaceutical Relevance

7-Chloroquinoline derivatives are foundational scaffolds in drug discovery. The 7-chloro substituent is a key feature in several widely used antimalarial drugs.

Role as a Chloroquine Intermediate

7-Chloroquinoline-4-carboxylic acid and its close analogs are vital precursors in the industrial synthesis of chloroquine and hydroxychloroquine. The general synthetic pathway involves the conversion of a 7-chloro-4-hydroxyquinoline derivative to the highly reactive 4,7-dichloroquinoline intermediate. This intermediate is then subjected to nucleophilic substitution with an appropriate amine side chain to yield the final drug substance.

The workflow from a related precursor to the critical 4,7-dichloroquinoline intermediate is outlined below.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 13337-66-1|7-Chloroguinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CAS#:5439-80-5 | 7-chloro-2-phenyl-quinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- To cite this document: BenchChem. [Molecular weight of 7-Chloroquinoline-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b089183#molecular-weight-of-7-chloroquinoline-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com